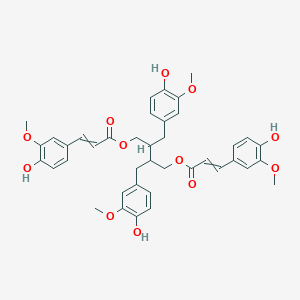

1,4-O-Diferuloylsecoisolariciresinol

Description

Properties

IUPAC Name |

[2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]butyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFDLYLEJWQRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Pathway of 1,4-O-Diferuloylsecoisolariciresinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-O-Diferuloylsecoisolariciresinol, a complex lignan (B3055560) found in select plant species, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of the broader lignan and ferulic acid metabolic routes to propose a hypothetical pathway for the formation of this specialized metabolite. We delve into the key enzymatic steps, present putative experimental protocols for pathway elucidation, and provide a framework for future research in this area. Due to the nascent stage of research on this specific molecule, this document highlights the knowledge gaps and the inferential nature of the proposed pathway, encouraging further investigation to fully characterize the enzymes and regulatory mechanisms involved.

Introduction to Lignan Biosynthesis

Lignans are a diverse class of phenolic compounds derived from the dimerization of two phenylpropanoid units.[1] Their biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts phenylalanine into various hydroxycinnamic acids, such as ferulic acid.[2] These activated acids, in the form of CoA esters, are then reduced to monolignols. The coupling of these monolignols, often mediated by dirigent proteins and laccases, leads to the formation of the basic lignan skeletons.[3]

One such key lignan is secoisolariciresinol (B192356), which can undergo various modifications, including glycosylation to form secoisolariciresinol diglucoside (SDG), a well-studied lignan abundant in flaxseed.[4][5] The focus of this guide, this compound, represents a further modification of the secoisolariciresinol backbone through the addition of two feruloyl groups.

Proposed Biosynthesis Pathway of this compound

Direct enzymatic evidence for the biosynthesis of this compound is currently unavailable in the scientific literature. Therefore, we propose a hypothetical pathway based on known enzymatic reactions in plant secondary metabolism, particularly the activities of acyltransferases.

The proposed pathway initiates from the central lignan intermediate, secoisolariciresinol, and the activated form of ferulic acid, feruloyl-CoA.

dot

Caption: Proposed biosynthetic pathway of this compound.

The key enzymatic step in this proposed pathway is the transfer of two feruloyl groups from feruloyl-CoA to the 1- and 4-hydroxyl positions of secoisolariciresinol. This reaction is likely catalyzed by a specific acyltransferase, plausibly belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases. These enzymes are known to utilize CoA esters as acyl donors to acylate a wide range of acceptor molecules, including other secondary metabolites. The dashed lines in the diagram indicate the speculative nature of this final conversion.

Key Enzymes and Their Putative Roles

| Enzyme | Proposed Function | Evidence/Rationale |

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. | Well-characterized enzyme in plant secondary metabolism.[2] |

| Cinnamate-4-hydroxylase (C4H) & 4-Coumarate:CoA Ligase (4CL) | Involved in the core phenylpropanoid pathway leading to the formation of p-coumaroyl-CoA. | Foundational enzymes in the biosynthesis of all phenylpropanoids.[2] |

| Feruloyl-CoA Synthetase | Activates ferulic acid to feruloyl-CoA, the donor molecule for the feruloylation reaction.[6] | Essential for providing the activated acyl donor. |

| Pinoresinol-Lariciresinol Reductase (PLR) | Catalyzes the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[4] | A key enzyme in the central lignan pathway. |

| Secoisolariciresinol Diferuloyltransferase (Putative) | Catalyzes the transfer of two feruloyl moieties from feruloyl-CoA to secoisolariciresinol. | This is a hypothetical enzyme. Its existence is inferred from the structure of the final product. It is likely a member of the BAHD acyltransferase family. |

Quantitative Data

As of the current literature survey, no specific quantitative data regarding the enzyme kinetics, substrate affinity, or in planta concentrations of intermediates for the biosynthesis of this compound are available. Research in this area is required to populate the following conceptual tables:

Table 1: Putative Kinetic Parameters of Secoisolariciresinol Diferuloyltransferase

| Substrate | Km (µM) | Vmax (nmol/mg/s) | kcat (s-1) |

| Secoisolariciresinol | Data not available | Data not available | Data not available |

| Feruloyl-CoA | Data not available | Data not available | Data not available |

Table 2: In Planta Concentrations of Pathway Intermediates and Product

| Compound | Plant Species | Tissue | Concentration (µg/g FW) |

| Secoisolariciresinol | Data not available | Data not available | Data not available |

| Feruloyl-CoA | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and characterize the enzymes involved, the following experimental approaches are recommended.

Identification of Candidate Genes

A transcriptomic approach (RNA-seq) comparing tissues or plant species with high and low levels of this compound can identify candidate acyltransferase genes that are co-expressed with other known lignan biosynthesis genes.

dot

Caption: Workflow for candidate gene identification.

In Vitro Enzyme Assays

Candidate acyltransferase genes would be cloned and expressed in a heterologous system (e.g., E. coli or yeast). The purified recombinant protein would then be used in in vitro assays.

Protocol: Assay for Secoisolariciresinol Diferuloyltransferase Activity

-

Reaction Mixture:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

200 µM Secoisolariciresinol (substrate)

-

200 µM Feruloyl-CoA (acyl donor)

-

1-5 µg Purified recombinant enzyme

-

Total volume: 100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid.

-

Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 1-O-feruloylsecoisolariciresinol and this compound.

dot

Caption: In vitro enzyme assay workflow.

In Vivo Functional Characterization

To confirm the in planta function of the identified gene, techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated knockout in the native plant species could be employed. A reduction or elimination of this compound in the genetically modified plants would provide strong evidence for the gene's role in its biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an intriguing puzzle. The proposed pathway, centered on the activity of a putative BAHD acyltransferase, provides a logical and testable framework for future research. The immediate priorities for the scientific community should be:

-

Metabolomic Profiling: Comprehensive analysis of plant species suspected to produce this compound to confirm its presence and identify co-occurring pathway intermediates.

-

Gene Discovery: Utilization of transcriptomic and genomic approaches to identify and isolate the candidate secoisolariciresinol diferuloyltransferase gene(s).

-

Biochemical Characterization: Detailed in vitro characterization of the identified enzyme(s) to determine substrate specificity, kinetic parameters, and reaction mechanism.

-

In Vivo Validation: Confirmation of the enzyme's function in planta using genetic modification techniques.

Elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable bioactive compound for applications in drug development and nutraceuticals.

References

- 1. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]

- 2. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secoisolariciresinol Diglucoside Delays the Progression of Aging-Related Diseases and Extends the Lifespan of Caenorhabditis elegans via DAF-16 and HSF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and functional characterization of a flax UDP-glycosyltransferase glucosylating secoisolariciresinol (SECO) into secoisolariciresinol monoglucoside (SMG) and diglucoside (SDG) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 6. Recombinant expression, purification and characterization of an active bacterial feruloyl-CoA synthase with potential for application in vanillin production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,4-O-Diferuloylsecoisolariciresinol in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans (B1203133), a diverse class of phenylpropanoid dimers, are integral components of the plant defense arsenal. This technical guide delves into the putative role of a specific feruloylated lignan (B3055560), 1,4-O-Diferuloylsecoisolariciresinol, in plant immunity. While direct research on this particular compound is limited, this document synthesizes current knowledge on its parent molecule, secoisolariciresinol (B192356), the impact of feruloylation on plant cell wall integrity and defense, and the broader antimicrobial activities of related lignans. By examining the available evidence, we extrapolate the likely functions and mechanisms of this compound in protecting plants from pathogenic threats. This guide provides a comprehensive overview of relevant biosynthetic pathways, potential signaling cascades, quantitative antimicrobial data from related compounds, and detailed experimental protocols for assessing the in-planta defensive capabilities of such molecules.

Introduction: Lignans as Phytoalexins and Phytoanticipins

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to ward off a myriad of pathogens, including fungi and bacteria. Lignans, which are formed by the oxidative coupling of two or more monolignol units, are key players in this defense system.[1] They can act as phytoalexins, being synthesized de novo in response to pathogen attack, or as phytoanticipins, being present constitutively in plant tissues to provide a pre-formed barrier. Secoisolariciresinol and its derivatives are prominent lignans found in various plant species, with flaxseed (Linum usitatissimum) being a particularly rich source.[2] The addition of feruloyl groups to the secoisolariciresinol backbone, forming this compound, is hypothesized to enhance its defensive properties. Feruloylation is known to play a crucial role in cross-linking polysaccharides and lignin (B12514952) in the plant cell wall, thereby increasing its rigidity and resistance to enzymatic degradation by pathogens.[3][4]

Biosynthesis of Feruloylated Lignans

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which generates monolignols such as coniferyl alcohol. The subsequent steps are outlined in the pathway diagram below.

References

- 1. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Decreased Polysaccharide Feruloylation Compromises Plant Cell Wall Integrity and Increases Susceptibility to Necrotrophic Fungal Pathogens [frontiersin.org]

1,4-O-Diferuloylsecoisolariciresinol and its relation to secoisolariciresinol diglucoside (SDG)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a class of diphenolic compounds, are phytoestrogens widely distributed in the plant kingdom, with flaxseed being a particularly rich source. Among these, secoisolariciresinol (B192356) diglucoside (SDG) is the principal lignan (B3055560), recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. SDG itself is not synthesized directly but exists as part of a larger, more complex polyester (B1180765) in the flaxseed hull. This technical guide delves into the core of flaxseed lignan chemistry, focusing on the relationship between a key precursor, 1,4-O-Diferuloylsecoisolariciresinol, and its well-studied derivative, SDG. We will explore their structures, metabolic pathways, biological effects, and the experimental methodologies used to study them, providing a comprehensive resource for professionals in the field of natural product research and drug development.

Chemical Structures and the Central Relationship

The primary lignan found in flaxseed is a complex polymer where secoisolariciresinol is ester-linked to other molecules. A significant component of this complex is this compound, which consists of a secoisolariciresinol backbone esterified with two ferulic acid molecules. Secoisolariciresinol diglucoside (SDG) is derived from this larger polymer through hydrolysis, which breaks the ester linkages.

This compound:

-

Synonyms: Secoisolariciresinol diferulate, 9,9'-Di-O-(E)-feruloylsecoisolariciresinol[1]

-

Molecular Formula: C40H42O12[2]

-

Molecular Weight: 714.75 g/mol [1]

-

Description: This molecule is an ester of secoisolariciresinol and two units of ferulic acid. It is a naturally occurring lignan that has been isolated from plants such as Alnus japonica[3].

Secoisolariciresinol Diglucoside (SDG):

-

IUPAC Name: (8R,8′R)-4,4′-Dihydroxy-3,3′-dimethoxylignane-9,9′-diyl di(β-D-glucopyranoside)[4]

-

Molecular Formula: C32H46O16[4]

-

Molecular Weight: 686.69 g/mol

-

Description: SDG is an antioxidant phytoestrogen found in flax, sunflower, sesame, and pumpkin seeds[4]. It is the glycosylated form of secoisolariciresinol, with two glucose molecules attached.

The fundamental relationship is that of a precursor and its processed product. In the flaxseed matrix, the complex lignan polymer, which includes feruloylated secoisolariciresinol derivatives, is hydrolyzed to release free SDG. This process is a critical step in both the laboratory extraction of SDG and its metabolic journey in the human body.

Metabolic Fate: From Plant Complex to Mammalian Lignans

Once ingested, the lignan polymer from flaxseed undergoes a series of transformations initiated by the gut microbiota. The initial step is the hydrolysis of the polymer to release SDG. Subsequently, SDG is deglycosylated by intestinal bacteria to its aglycone form, secoisolariciresinol (SECO). SECO is then further metabolized into the mammalian lignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). These mammalian lignans are readily absorbed and are believed to be responsible for many of the health benefits associated with flaxseed consumption[5][6].

Metabolic conversion of flaxseed lignans.

Quantitative Data on Biological Activities and Pharmacokinetics

The biological effects of SDG have been extensively studied. The following tables summarize key quantitative data from in vitro and in vivo research. Data for this compound is less abundant in the literature.

Table 1: Biological Activities of Secoisolariciresinol Diglucoside (SDG)

| Biological Activity | Model System | Key Findings | Reference(s) |

| Antioxidant | DPPH radical scavenging assay | IC50 = 78.9 µg/mL | [7] |

| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Significant inhibition of NO production (IC50 values of 3.7 and 7.4 μM for related lignans) | [3] |

| Neuroinflammation mouse model | 4 mg/mouse (p.o.) diminished leukocyte adhesion and migration across the BBB | [7] | |

| Anticancer | SW480 human colon cancer cells | Dose-dependent growth inhibition | [8] |

| Human breast cancer mouse xenograft | Reduced number of proliferating tumor cells | [4] | |

| Cardioprotective | Rabbit hypercholesterolemic atherosclerosis model | Reduced serum cholesterol, LDL-C, and lipid peroxidation | [4] |

| Antidiabetic | Streptozotocin-induced diabetic rats | 20 mg/kg dose increased insulin (B600854) and decreased glucose serum levels | [8] |

| Anti-hyperuricemic | Potassium oxonate and hypoxanthine-induced hyperuricemic mice | 300 mg/kg dose reduced uric acid levels by 75.37% and suppressed hepatic xanthine (B1682287) oxidase expression by 50.99% | [9] |

Table 2: Pharmacokinetic Parameters of SDG and its Metabolites in Humans

| Compound | Tmax (hours) | t1/2 (hours) | Key Observation | Reference(s) |

| Secoisolariciresinol (SECO) | 5 - 7 | 4.8 | Rapidly absorbed after SDG ingestion. | [6] |

| Enterodiol (ED) | 12 - 24 | 9.4 | Appears later in serum, indicating microbial metabolism. | [6] |

| Enterolactone (EL) | 24 - 36 | 13.2 | The final major metabolite with the longest half-life. | [6] |

Detailed Experimental Protocols

4.1. Extraction and Isolation of SDG from Flaxseed

This protocol is a generalized procedure based on common methods described in the literature, which involve alkaline hydrolysis to liberate SDG from its polymeric form[4][10].

-

Defatting: Mill whole flaxseeds and extract the resulting meal with hexane (B92381) to remove the oil. Air-dry the defatted meal.

-

Extraction of Lignan Polymer: Extract the defatted flaxseed meal with a mixture of an aliphatic alcohol (e.g., ethanol (B145695) or methanol) and water, or a dioxane/ethanol mixture[10][11]. This step extracts the lignan polymer complex.

-

Solvent Removal: Remove the organic solvent from the extract using a rotary evaporator.

-

Alkaline Hydrolysis: Treat the remaining aqueous extract with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to hydrolyze the ester bonds of the lignan polymer, releasing free SDG[4][10]. The mixture is typically heated to facilitate the reaction[12].

-

Purification:

-

Neutralize the hydrolyzed solution.

-

Perform liquid-liquid partitioning or use solid-phase extraction (e.g., C18 resins or anion exchange resins) to enrich the SDG fraction[11].

-

Further purification can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

-

Quantification: Analyze the purity and quantity of the isolated SDG using analytical HPLC coupled with UV or mass spectrometry detection[11][13].

Workflow for SDG extraction and purification.

4.2. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is based on a study evaluating the antioxidant potential of synthetic SDG[7].

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (SDG) in a suitable solvent.

-

Reaction Mixture: In a microplate or test tube, mix a defined volume of the DPPH solution with different concentrations of the SDG solution. A control containing only the solvent instead of the sample is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the scavenging activity against the concentration of SDG to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

4.3. In Vivo Model: Hyperuricemia in Mice

This protocol is based on a study investigating the effect of SDG on uric acid levels in mice[9].

-

Animal Model: Use male Kunming mice. Induce hyperuricemia by intraperitoneal injection of potassium oxonate and oral administration of hypoxanthine (B114508) for a specified period (e.g., 7 days).

-

Dosing: Administer SDG orally to the treatment groups at different doses (e.g., 300 mg/kg) daily for the duration of the study. A control group receives the vehicle, and a model group receives the hyperuricemia-inducing agents but no SDG.

-

Sample Collection: At the end of the study, collect blood samples to measure serum uric acid levels. Euthanize the animals and collect liver, kidney, and intestinal tissues for further analysis.

-

Biochemical Analysis:

-

Measure serum uric acid levels using a commercial assay kit.

-

Measure hepatic xanthine oxidase (XOD) activity in liver homogenates.

-

-

Molecular Analysis:

-

Perform quantitative real-time PCR (qRT-PCR) or Western blotting on tissue samples to analyze the expression of genes and proteins involved in uric acid transport and inflammation (e.g., ABCG2, OAT1, GLUT9, URAT1, TLR4, NF-κB).

-

-

Histological Analysis: Perform histological staining (e.g., H&E) on liver, kidney, and intestinal tissues to assess any structural changes.

Modulation of Cellular Signaling Pathways

SDG and its metabolites have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. SDG has been shown to inhibit this pathway, thereby reducing inflammation[9].

Inhibition of the NF-κB signaling pathway by SDG.

Conclusion and Future Directions

The study of flaxseed lignans, from the complex polymer containing this compound to the bioactive mammalian metabolites derived from SDG, offers a compelling field for research and development. The well-documented antioxidant, anti-inflammatory, and metabolic regulatory properties of SDG underscore its potential as a nutraceutical or a lead compound for drug discovery.

Future research should aim to:

-

Fully characterize the structure of the native lignan polymer in flaxseed and the specific role of components like this compound.

-

Investigate the specific biological activities of the precursor molecules themselves, before they are metabolized to SDG and its downstream products.

-

Conduct more extensive clinical trials to validate the therapeutic efficacy of purified SDG in various human diseases.

-

Explore synergistic effects of SDG with other bioactive compounds and conventional drugs.

By continuing to unravel the complex chemistry and biology of these compounds, the scientific community can better harness their potential for improving human health.

References

- 1. 9,9'-Di-O-(E)-feruloylsecoisolariciresil | 56973-66-1 [chemicalbook.com]

- 2. 9,9'-Di-O-(E)-feruloylsecoisolariciresinol | C40H42O12 | CID 10439806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Secoisolariciresinol diglucoside - Wikipedia [en.wikipedia.org]

- 5. Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignan Enterolactone in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of secoisolariciresinol-diglycoside the dietary precursor to the intestinally derived lignan enterolactone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Secoisolariciresinol diglucoside (SDG) from flaxseed meal alleviates hyperuricemia in mice by regulating uric acid metabolism and intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Quantitation of the lignan secoisolariciresinol diglucoside in baked goods containing flax seed or flax meal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-O-Diferuloylsecoisolariciresinol, a lignan (B3055560) belonging to the secoisolariciresinol (B192356) class, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biological activities, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of the implicated signaling pathways are presented to support further research and development.

Core Biological Activities: Anti-Inflammatory and Cytotoxic Potential

This compound and its parent compounds exhibit significant biological activity, primarily in the realms of anti-inflammatory and cytotoxic effects. The anti-inflammatory properties are largely attributed to the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. The cytotoxic activity has been observed against various cancer cell lines, suggesting potential applications in oncology.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of this compound and related compounds.

Table 1: Anti-Inflammatory Activity of Secoisolariciresinol Derivatives

| Compound | Assay | Cell Line | IC50 (µM) |

| 9,9′-O-Diferuloyl-(−)-secoisolariciresinol | Nitric Oxide (NO) Inhibition | RAW 264.7 | 28.9[1] |

| Isolariciresinol Derivative 1 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 3.7[1] |

| Isolariciresinol Derivative 2 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 7.4[1] |

| Isolariciresinol Derivative 5 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 5.2[1] |

Table 2: Cytotoxic Activity of Secoisolariciresinol Diglucoside (SDG)

| Cell Line | Incubation Time | IC50 (µg/mL) |

| HT-29 (Human Colon Cancer) | 24 h | 92.49 |

| HT-29 (Human Colon Cancer) | 48 h | 75.83 |

| HT-29 (Human Colon Cancer) | 72 h | 63.49 |

| PA-1 (Human Ovarian Cancer) | 24 h | 85.32 |

| PA-1 (Human Ovarian Cancer) | 48 h | 68.49 |

| PA-1 (Human Ovarian Cancer) | 72 h | 57.49[2] |

Mechanisms of Action: Modulation of Key Signaling Pathways

The biological effects of this compound and related lignans (B1203133) are mediated through the modulation of critical intracellular signaling pathways. The primary mechanism identified is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation and cell survival. Evidence also suggests an upstream inhibition of the Akt signaling pathway.

Inhibition of the NF-κB Signaling Pathway

This compound and its parent compound, secoisolariciresinol diglucoside (SDG), have been shown to suppress the NF-κB signaling cascade.[3][4][5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Secoisolariciresinol derivatives intervene in this process by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of p65.[7]

Modulation of the Akt Signaling Pathway

The Akt pathway, a key regulator of cell survival and proliferation, has also been identified as a target of secoisolariciresinol diglucoside (SDG).[7] It is suggested that SDG's inhibitory effect on the NF-κB pathway is at least partially dependent on the downregulation of Akt expression. This indicates an upstream regulatory role of Akt in the anti-inflammatory and cytotoxic effects of these lignans.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition. The IC50 value is then determined from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, PA-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory and cytotoxic activities, primarily through the inhibition of the Akt/NF-κB signaling pathway. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Future research should focus on in vivo studies to validate these findings, explore the broader therapeutic potential of this compound, and optimize its pharmacological properties for clinical applications. Further investigation into its effects on other signaling pathways and its potential for synergistic combinations with existing therapies is also warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Secoisolariciresinol diglucoside Ameliorates Osteoarthritis via Nuclear factor-erythroid 2-related factor-2/ nuclear factor kappa B Pathway: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Antioxidant Properties of Secoisolariciresinol and its Derivatives: A Technical Guide

Disclaimer: This technical guide provides an in-depth overview of the antioxidant properties of secoisolariciresinol (B192356) (SECO) and its diglucoside (SDG). Despite a comprehensive search, no specific data was found for 1,4-O-Diferuloylsecoisolariciresinol. The information presented herein pertains to its well-studied precursors and provides a foundational understanding of the potential antioxidant mechanisms relevant to this class of compounds.

Introduction

Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant interest for their diverse biological activities, including their potent antioxidant effects. Secoisolariciresinol diglucoside (SDG), primarily isolated from flaxseed, is a prominent lignan (B3055560) that is metabolized in the body to its aglycone form, secoisolariciresinol (SECO), and further to enterodiol (B191174) and enterolactone. These metabolites are believed to be responsible for the health benefits associated with flaxseed consumption. This guide summarizes the current scientific understanding of the antioxidant properties of SDG and SECO, detailing their free-radical scavenging capabilities, their influence on endogenous antioxidant systems, and the underlying molecular mechanisms.

In Vitro Antioxidant Activity

The direct antioxidant capacity of SDG and SECO has been evaluated using various established assays. These assays primarily measure the ability of a compound to neutralize synthetic free radicals.

Table 1: Summary of In Vitro Antioxidant Activity of Secoisolariciresinol Diglucoside (SDG) and Secoisolariciresinol (SECO)

| Assay | Compound | Result | Reference Compound |

| DPPH Radical Scavenging | Synthetic SDG | IC50: 78.9 µg/mL | Not specified |

| Hydroxyl Radical (.OH) Scavenging | SDG | Concentration-dependent inhibition of .OH adduct formation (e.g., 82% inhibition at 2000 µg/mL). | Not applicable |

| Zymosan-Activated PMNL Chemiluminescence | SECO | 4.86 times more potent than Vitamin E.[1] 91.2% reduction in chemiluminescence at 2.5 mg/mL.[1] | Vitamin E |

| Zymosan-Activated PMNL Chemiluminescence | SDG | 1.27 times more potent than Vitamin E.[1] 23.8% reduction in chemiluminescence at 2.5 mg/mL.[1] | Vitamin E |

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The methodology generally involves:

-

Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction mixture: The test compound (SDG in this case) at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

In Vivo Antioxidant Effects

Animal studies have provided evidence for the indirect antioxidant effects of SDG, which involve the modulation of endogenous antioxidant defense systems.

Table 2: In Vivo Antioxidant Effects of Synthetic Secoisolariciresinol Diglucoside (SDG) in a Rat Model of CCl4-Induced Oxidative Stress

| Parameter | Treatment Group | Organ | Outcome |

| Catalase (CAT) Activity | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Liver | Markedly increased compared to CCl4-treated group (P < 0.05).[2] |

| Superoxide (B77818) Dismutase (SOD) Activity | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Liver | Markedly increased compared to CCl4-treated group (P < 0.05).[2] |

| Peroxidase (POX) Activity | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Liver | Markedly increased compared to CCl4-treated group (P < 0.05).[2] |

| Lipid Peroxidation (LPO) | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Liver | Significantly decreased compared to CCl4-treated group (P < 0.001).[2] |

| Catalase (CAT) Activity | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Kidney | Markedly increased compared to CCl4-treated group (P < 0.05).[2] |

| Superoxide Dismutase (SOD) Activity | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Kidney | Markedly increased compared to CCl4-treated group (P < 0.05).[2] |

| Peroxidase (POX) Activity | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Kidney | Markedly increased compared to CCl4-treated group (P < 0.05).[2] |

| Lipid Peroxidation (LPO) | SDG (12.5 and 25 mg/kg b.w.) + CCl4 | Kidney | Significantly decreased compared to CCl4-treated group (P < 0.001).[2] |

CCl4-Induced Oxidative Stress Model in Rats

This model is widely used to evaluate the hepatoprotective and antioxidant effects of compounds.

-

Animal model: Wistar albino rats are typically used.

-

Induction of oxidative stress: A single intraperitoneal injection of carbon tetrachloride (CCl4), often dissolved in a vehicle like olive oil, is administered to induce liver and kidney damage through the generation of free radicals.

-

Treatment: Synthetic SDG is administered orally at different doses (e.g., 12.5 and 25 mg/kg body weight) for a specified period (e.g., 14 consecutive days) either before (pre-treatment) or after (post-treatment) CCl4 administration. A positive control group, such as silymarin, is often included.

-

Sample collection and analysis: After the treatment period, animals are euthanized, and liver and kidney tissues are collected. Homogenates of these tissues are prepared to measure the activity of antioxidant enzymes (CAT, SOD, POX) and the level of lipid peroxidation (e.g., by measuring malondialdehyde, a byproduct of lipid peroxidation).

Mechanism of Antioxidant Action

The antioxidant effects of lignans like secoisolariciresinol are likely mediated through multiple mechanisms, including direct radical scavenging and the upregulation of cellular antioxidant defense systems. While direct studies on SECO are limited, research on the related lignan (+)-lariciresinol suggests a plausible mechanism involving the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

The proposed mechanism is as follows:

-

Activation of Upstream Kinases: Lignans may activate upstream signaling kinases such as p38 MAP kinase.

-

Nrf2 Dissociation: This activation leads to the dissociation of Nrf2 from its cytosolic repressor, Keap1.

-

Nrf2 Translocation: Liberated Nrf2 translocates to the nucleus.

-

ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription and subsequent translation of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidases (GPx).

This upregulation of endogenous antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby providing indirect but potent and long-lasting antioxidant protection.

Conclusion

Secoisolariciresinol and its diglucoside precursor exhibit significant antioxidant properties through both direct free-radical scavenging and the enhancement of endogenous antioxidant defense mechanisms. While in vitro assays demonstrate their capacity to neutralize reactive oxygen species, in vivo studies highlight their ability to upregulate key antioxidant enzymes, thereby protecting against oxidative damage in vital organs. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying these protective effects. Although data on this compound is currently unavailable, the findings for its parent compounds provide a strong rationale for investigating its potential as a potent antioxidant agent. Further research is warranted to elucidate the specific antioxidant profile of this derivative and to explore its therapeutic potential in oxidative stress-related pathologies.

References

The Anti-inflammatory Potential of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its chronic activation is a key pathological feature of numerous diseases. The plant-derived lignan (B3055560), 1,4-O-Diferuloylsecoisolariciresinol, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific evidence regarding the anti-inflammatory effects of this compound, with a focus on its inhibitory action on key inflammatory mediators and signaling pathways. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the implicated signaling cascades to support further research and development in this area.

Introduction

Lignans (B1203133) are a class of polyphenolic compounds found in a variety of plants, and they have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. A particular lignan, this compound, isolated from sources such as Alnus japonica, has demonstrated notable anti-inflammatory potential. This whitepaper will delve into the specifics of its action, providing a technical foundation for researchers and drug development professionals.

Quantitative Data on Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory effect of this compound that has been quantitatively assessed is the inhibition of nitric oxide (NO) production. Nitric oxide is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses.

A study involving lignan derivatives isolated from Alnus japonica identified a compound as (−)-(2R,3R)-1,4-O-diferuloylsecoisolariciresinol (DFS). This and other related diferuloyl-secoisolariciresinol derivatives exhibited significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be in the range of 3.7 to 7.4 μM.[2]

| Compound Class | Biological Activity | Cell Line | Inducer | IC50 Value (μM) | Reference |

| Diferuloyl-secoisolariciresinol derivatives | Inhibition of Nitric Oxide (NO) production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 3.7 - 7.4 | [2] |

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophage Cells

The following is a generalized protocol based on methodologies commonly used to assess the anti-inflammatory activity of natural compounds by measuring NO production.

Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated murine macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a pre-incubation period with the test compound (typically 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells with untreated and unstimulated cells serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

100 µL of the supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

-

Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, the anti-inflammatory actions of lignans are generally attributed to their modulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[5] Lignans are known to inhibit this pathway, often by preventing the degradation of IκBα.[6]

Caption: The NF-κB signaling pathway in inflammation.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes.[3] Many natural anti-inflammatory compounds exert their effects by inhibiting the phosphorylation and activation of MAPKs.

Caption: The MAPK signaling pathway in inflammation.

Experimental Workflow

The general workflow for investigating the anti-inflammatory effects of a compound like this compound is a multi-step process that begins with in vitro screening and can progress to more complex mechanistic studies.

Caption: Experimental workflow for anti-inflammatory assessment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, demonstrated by its ability to inhibit nitric oxide production in activated macrophages. While the precise molecular mechanisms are still under investigation, it is plausible that this compound, like other lignans, exerts its effects through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Confirming the inhibitory effects of this compound on the NF-κB and MAPK pathways through targeted experiments, such as Western blotting for key phosphorylated proteins and reporter gene assays.

-

Expanding the investigation to other inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like COX-2.

-

Evaluating the efficacy and safety of this compound in in vivo models of inflammatory diseases.

A deeper understanding of the anti-inflammatory profile of this compound will be instrumental in unlocking its potential as a novel therapeutic agent for the treatment of chronic inflammatory conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Anticancer Properties of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer properties of 1,4-O-Diferuloylsecoisolariciresinol is not currently available in peer-reviewed literature. This technical guide synthesizes the known anticancer activities of its constituent molecules, secoisolariciresinol (B192356) and ferulic acid, to extrapolate the potential therapeutic mechanisms and properties of the conjugated compound. The information presented herein is intended to serve as a foundation for future research and is based on the hypothesis that the bioactivity of this compound may reflect a synergistic or combined effect of its components.

Executive Summary

This compound is a novel compound formed by the esterification of the lignan (B3055560) secoisolariciresinol with two molecules of ferulic acid. Both parent molecules, secoisolariciresinol (and its glycoside, SDG) and ferulic acid, have demonstrated notable anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. This whitepaper provides a comprehensive overview of the individual anticancer activities of secoisolariciresinol and ferulic acid, presenting a scientific basis for the therapeutic potential of this compound. Quantitative data from preclinical studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to guide future research and development efforts.

Anticancer Properties of Constituent Molecules

Secoisolariciresinol

Secoisolariciresinol, a lignan predominantly found in flaxseed as its diglucoside (SDG), has been investigated for its chemopreventive and therapeutic effects against various cancers, particularly hormone-dependent malignancies like breast cancer, as well as colorectal cancer.[1]

Preclinical studies have shown that SDG can inhibit the proliferation of cancer cells and induce programmed cell death. In human colon carcinoma SW480 cells, SDG treatment led to a significant increase in apoptosis.[2] One study on colorectal cancer cells (HCT116) demonstrated that SDG induces pyroptosis, a form of inflammatory programmed cell death, by activating caspase-1 and cleaving gasdermin D (GSDMD).[3] This process was linked to the generation of reactive oxygen species (ROS) and inhibition of the PI3K/Akt signaling pathway.[3]

Table 1: Apoptotic Effects of Secoisolariciresinol Diglucoside (SDG) on Colon Carcinoma Cells

| Cell Line | Culture Type | Treatment Duration | Apoptotic Cell Percentage (Control) | Apoptotic Cell Percentage (SDG Treatment) | Citation |

| SW480 | Monolayer | 24 hr | 27.00% | 59.00% | [2] |

| SW480 | Monolayer | 48 hr | 29.00% | 61.00% | [2] |

| SW480 | Monolayer | 72 hr | 28.00% | 62.00% | [2] |

| SW480 | Spheroid | 24 hr | 6.90% | 19.50% | [2] |

| SW480 | Spheroid | 48 hr | 7.20% | 19.50% | [2] |

| SW480 | Spheroid | 72 hr | 7.10% | 20.70% | [2] |

The anticancer effects of secoisolariciresinol and its metabolites are associated with the modulation of several signaling pathways. In models of triple-negative breast cancer, SDG was found to inhibit tumor growth by suppressing NF-κB signaling.[4][5] Furthermore, in colorectal cancer cells, SDG-induced pyroptosis was mediated through the inhibition of the PI3K/Akt pathway.[3] In estrogen receptor-positive (ER+) breast cancer cells (MCF-7), SDG has been shown to modulate estrogen receptor and growth factor receptor-mediated signaling pathways, including a reduction in phosphorylated MAPK protein.[6]

Signaling pathways modulated by Secoisolariciresinol Diglucoside (SDG).

Ferulic Acid

Ferulic acid, a phenolic compound found in the seeds and leaves of most plants, exhibits a broad spectrum of therapeutic properties, including potent antioxidant, anti-inflammatory, and anticancer activities.[7][8]

Ferulic acid has demonstrated dose-dependent cytotoxic effects against a variety of cancer cell lines.

Table 2: IC50 Values of Ferulic Acid in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value | Treatment Duration | Citation |

| Osteosarcoma | 143B | 59.88 µM | 48 h | |

| Osteosarcoma | MG63 | 66.47 µM | 48 h | |

| Breast Cancer | MCF-7 | 75.4 µg/mL | 48 h | [9] |

| Liver Cancer | HepG2 | 81.38 µg/mL | 48 h | [9] |

| Colorectal Cancer | HCT-15 | 154 µg/mL | Not Specified | [7] |

| Colorectal Cancer | CT-26 | 800 µM | Not Specified | [10] |

| Pancreatic Cancer | MIA PaCa-2 | 500 µM/mL | 72 h | [10][11] |

| Cervical Cancer | HeLa, Caski | 4-20 µM | 48 h | [12] |

A common mechanism of ferulic acid's antiproliferative action is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[7] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (Cyclin D1, Cyclin E), and upregulation of tumor suppressor proteins like p53 and p21.[13]

Ferulic acid is a potent inducer of apoptosis in cancer cells.[14] This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the subsequent activation of caspases, including caspase-3, -8, and -9.[9][12]

The anticancer effects of ferulic acid are mediated through its influence on multiple signaling pathways. A significant body of evidence points to the inhibition of the PI3K/Akt pathway as a central mechanism.[12][15] By downregulating the phosphorylation of PI3K and Akt, ferulic acid can suppress cell proliferation and promote apoptosis. Additionally, ferulic acid has been shown to modulate the MAPK signaling pathway, including the activation of JNK and ERK, which can contribute to the induction of apoptosis.[16]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Secoisolariciresinol diglucoside induces caspase-3-mediated apoptosis in monolayer and spheroid cultures of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secoisolariciresinol diglucoside induces pyroptosis by activating caspase‐1 to cleave GSDMD in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anticancer effects of ferulic acid is associated with induction of cell cycle arrest and autophagy in cervical cancer cells - ProQuest [proquest.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Ferulic Acid Induces Autophagy and Apoptosis in Colon Cancer CT26 Cells via the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of 1,4-O-Diferuloylsecoisolariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of this compound is anticipated to occur in a stepwise manner, beginning with the hydrolysis of the ester bonds to release secoisolariciresinol (B192356) and ferulic acid. Subsequently, these molecules undergo distinct metabolic pathways primarily mediated by the gut microbiota and host enzymes. Secoisolariciresinol is converted to the mammalian lignans, enterodiol (B191174) (ED) and enterolactone (B190478) (EL), which are known for their potential health benefits. Ferulic acid is rapidly absorbed and metabolized into various conjugated forms.

This guide provides a detailed account of these metabolic processes, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development and nutritional science.

Predicted Metabolic Pathway of 1,4-O-Diferuloylsecoisolariciresinol

The in vivo metabolism of this compound is hypothesized to initiate in the gastrointestinal tract, where gut microbial esterases are expected to hydrolyze the ester linkages, releasing secoisolariciresinol and two molecules of ferulic acid. These liberated compounds then follow their respective, well-documented metabolic fates.

Metabolism of the Secoisolariciresinol Core

Following its release, secoisolariciresinol undergoes extensive metabolism by the gut microbiota. The primary metabolites formed are the mammalian lignans, enterodiol and enterolactone. This biotransformation involves a series of demethylation, dehydroxylation, and oxidation reactions carried out by various anaerobic bacteria in the colon.

Quantitative Pharmacokinetic Data of Secoisolariciresinol Metabolites

The tables below summarize the pharmacokinetic parameters of secoisolariciresinol, enterodiol, and enterolactone in human plasma/serum and their cumulative urinary excretion, based on studies administering secoisolariciresinol diglucoside (SDG), the common dietary precursor to SECO.

Table 1: Pharmacokinetic Parameters of Secoisolariciresinol and its Metabolites in Human Plasma/Serum after Oral SDG Administration

| Metabolite | Tmax (hours) | Cmax (ng/mL) | t1/2 (hours) |

| Secoisolariciresinol | 5 - 7 | Varies with dose | 4.8 |

| Enterodiol | 12 - 24 | Varies with dose | 9.4 |

| Enterolactone | 24 - 36 | Varies with dose | 13.2 |

Data compiled from studies on oral administration of SDG to postmenopausal women.

Table 2: Cumulative Urinary Excretion of Secoisolariciresinol and its Metabolites in Humans after Oral SDG Administration

| Metabolite | Cumulative Excretion (mg/5 days) |

| Secoisolariciresinol | Dose-dependent |

| Enterodiol | Dose-dependent |

| Enterolactone | Dose-dependent |

Urinary excretion is dose-dependent and reflects the conversion of SDG to its metabolites.

Metabolism of Ferulic Acid

The ferulic acid moieties released from this compound are expected to be rapidly absorbed from the gastrointestinal tract. Once in circulation, ferulic acid undergoes extensive phase II metabolism in the liver and other tissues, leading to the formation of sulfated and glucuronidated conjugates. Free ferulic acid is typically found at low concentrations in plasma.

Quantitative Pharmacokinetic Data of Ferulic Acid

The following table presents the pharmacokinetic parameters of ferulic acid in rats after oral administration.

Table 3: Pharmacokinetic Parameters of Ferulic Acid in Rats after Oral Administration

| Parameter | Value |

| Tmax | ~0.5 hours |

| Cmax | Varies with dose |

| Main Metabolites | Sulfated and glucuronidated forms |

| Urinary Excretion | ~40% of ingested dose within 1.5 hours |

Data indicates rapid absorption and extensive metabolism of ferulic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of lignan (B3055560) and ferulic acid metabolism in vivo.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in individual metabolic cages to allow for the separate collection of urine and feces.

-

Dosing: The test compound (e.g., SDG or ferulic acid) is administered orally via gavage. Doses are typically calculated based on body weight.

-

Sample Collection:

-

Blood: Blood samples are collected serially from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 32, and 48 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Urine and feces are collected at specified intervals (e.g., 0-12, 12-24, 24-48 hours). The volume of urine is recorded, and aliquots are stored at -20°C. Fecal samples are lyophilized, weighed, and stored at -20°C.

-

Analytical Methodology for Metabolite Quantification

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is performed by adding an organic solvent (e.g., acetonitrile). The supernatant is collected, evaporated, and reconstituted in the mobile phase for analysis. For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase and sulfatase is performed prior to extraction.

-

Urine: Urine samples are often diluted and subjected to enzymatic hydrolysis to deconjugate the metabolites. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

-

-

Instrumentation and Conditions:

-

HPLC-MS/MS (for Lignans):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile (B52724) is commonly employed.

-

Detection: Mass spectrometry with electrospray ionization (ESI) in negative ion mode is used. Multiple Reaction Monitoring (MRM) is utilized for targeted quantification of secoisolariciresinol, enterodiol, and enterolactone.

-

-

GC-MS (for Lignans):

-

Derivatization: Lignans are derivatized to their trimethylsilyl (B98337) (TMS) ethers prior to analysis.

-

Column: A non-polar capillary column is used.

-

Detection: Mass spectrometry with electron ionization (EI) is used for detection and quantification.

-

-

HPLC with UV or MS detection (for Ferulic Acid):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water and methanol (B129727) or acetonitrile.

-

Detection: UV detection at approximately 320 nm or mass spectrometry for higher sensitivity and specificity.

-

-

Signaling Pathways Modulated by Secoisolariciresinol Metabolites

The metabolites of secoisolariciresinol, particularly enterolactone and enterodiol, have been shown to modulate several key signaling pathways implicated in various cellular processes, including cell proliferation, inflammation, and apoptosis.

Estrogen Receptor and Growth Factor Receptor Signaling

Enterolactone and enterodiol are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and modulate estrogen-dependent signaling. Studies have shown that secoisolariciresinol and its metabolites can influence the expression of estrogen-responsive genes and affect the proliferation of hormone-dependent cancer cells.[1] They have also been found to modulate growth factor receptor signaling pathways, such as the EGFR pathway.[1]

MAPK and PI3K/Akt Signaling Pathways

Enterodiol and enterolactone have been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[2][3][4] These pathways are crucial for regulating cell growth, survival, and differentiation. The modulation of these pathways by lignan metabolites may contribute to their observed biological activities.

NF-κB Signaling Pathway

Both enterodiol and enterolactone have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] By preventing the degradation of the inhibitory protein IκB, they can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[6] This action leads to a decrease in the production of pro-inflammatory cytokines.[6]

Conclusion

The in vivo metabolism of this compound is predicted to be a multi-step process initiated by the hydrolysis of its ester bonds by the gut microbiota, releasing secoisolariciresinol and ferulic acid. Secoisolariciresinol is subsequently converted to the bioactive mammalian lignans, enterodiol and enterolactone, which have longer half-lives and may exert systemic effects through the modulation of key signaling pathways. Ferulic acid is rapidly absorbed and extensively metabolized to sulfated and glucuronidated conjugates. This technical guide provides a foundational understanding of the likely metabolic fate of this compound, which can inform the design of future preclinical and clinical studies aimed at evaluating its bioavailability and biological activities. Further research is warranted to directly investigate the in vivo metabolism of this specific compound to confirm the hypothesized metabolic pathway and to quantify the bioavailability of its various metabolites.

References

- 1. The effect of secoisolariciresinol diglucoside and flaxseed oil, alone and in combination, on MCF-7 tumor growth and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]

- 3. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic effect of enterodiol, the final metabolite of edible lignans, in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterodiol and enterolactone modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 1,4-O-Diferuloylsecoisolariciresinol from Flaxseed

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the isolation of 1,4-O-diferuloylsecoisolariciresinol, a promising bioactive compound, originating from flaxseed. As direct isolation from the natural source is not well-documented, this protocol details a two-stage process: first, the extraction and purification of the precursor molecule, secoisolariciresinol (B192356) diglucoside (SDG), from flaxseed, followed by a detailed enzymatic synthesis to yield the target compound, this compound. Furthermore, this guide outlines the potential biological activities of this compound, focusing on its antioxidant and anti-inflammatory properties, and visualizes the key signaling pathways likely modulated by its action.

Introduction

Flaxseed (Linum usitatissimum) is a rich source of lignans, with secoisolariciresinol diglucoside (SDG) being the most abundant.[1] SDG and its derivatives have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound, an esterified derivative of secoisolariciresinol, is of particular interest due to the enhanced lipophilicity and potential for increased bioavailability and bioactivity conferred by the feruloyl moieties. This document provides detailed protocols for the isolation of SDG from flaxseed and its subsequent enzymatic conversion to this compound, along with an overview of its expected biological effects and associated signaling pathways.

Data Presentation

Table 1: Quantitative Data for SDG Extraction from Flaxseed

| Parameter | Value | Reference |

| SDG Content in Whole Flaxseeds | 6.1 - 13.3 mg/g | [3] |

| SDG Content in Defatted Flaxseed Flour | 11.7 - 24.1 mg/g | [3] |

| SDG Recovery from Flax Meal (Aqueous Alcohol Extraction) | 73 - 75% | [4] |

| SDG Purity after Purification | ~97% | [5] |

| HPLC Limit of Detection (LOD) for SDG | 0.08 µg/mL | [6] |

| HPLC Limit of Quantification (LOQ) for SDG | 0.27 µg/mL | [6] |

Experimental Protocols

Protocol 1: Extraction and Purification of Secoisolariciresinol Diglucoside (SDG) from Flaxseed

This protocol is based on established methods for SDG isolation.[3][7]

1. Materials and Reagents:

-

Whole flaxseeds

-

Dioxane/ethanol (1:1, v/v) or 80% Methanol (B129727)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Methanol

-

Deionized water

-

Grinder or mill

-

Soxhlet apparatus (optional for defatting)

-

Rotary evaporator

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Defatting of Flaxseed: a. Grind whole flaxseeds to a fine powder. b. Defat the flaxseed powder using hexane extraction in a Soxhlet apparatus for 8-12 hours or by repeated sonication and centrifugation with hexane. c. Air-dry the defatted flaxseed meal to remove residual hexane.

3. Extraction of SDG Precursor Complex: a. Extract the defatted flaxseed meal with a dioxane/ethanol (1:1, v/v) mixture or 80% methanol at a solid-to-solvent ratio of 1:10 (w/v).[3][8] b. Stir the mixture at room temperature for 12-24 hours. c. Separate the extract from the solid residue by filtration or centrifugation. d. Concentrate the extract under reduced pressure using a rotary evaporator.

4. Alkaline Hydrolysis: a. Dissolve the concentrated extract in 0.5 M NaOH solution. b. Stir the solution at room temperature for 24 hours to hydrolyze the SDG polymer and release SDG.[9] c. Neutralize the solution to pH 7.0 with HCl.

5. Purification of SDG: a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load the neutralized extract onto the SPE cartridge. c. Wash the cartridge with deionized water to remove sugars and other polar impurities. d. Elute the SDG with methanol. e. Evaporate the methanol to obtain purified SDG.

6. Quantification and Purity Analysis: a. Analyze the purified SDG using HPLC with a C18 column. b. Use a mobile phase of acetonitrile (B52724) and water (with 0.1% acetic acid) in a gradient or isocratic elution. c. Detect SDG at 280 nm. d. Quantify the SDG content by comparing the peak area with a standard curve of a known SDG standard. The purity of the isolated SDG is expected to be around 97%.[5]

Protocol 2: Enzymatic Synthesis of this compound

This protocol is a proposed method based on the principles of lipase-catalyzed esterification of phenolic compounds.[6][10]

1. Materials and Reagents:

-

Purified Secoisolariciresinol Diglucoside (SDG) (from Protocol 1)

-

β-glucosidase

-

Ferulic acid

-